2-Tert-butyl-6-(diphenylphosphoryl)phenol is a phenolic compound characterized by the presence of a tert-butyl group and a diphenylphosphoryl moiety attached to a phenolic ring. This structure imparts unique chemical properties, including enhanced stability and reactivity, making it valuable in various applications, particularly in the field of materials science and organic synthesis. The compound's molecular formula is C19H21O2P, and it features a hydroxyl group that contributes to its phenolic nature.
The chemical behavior of 2-Tert-butyl-6-(diphenylphosphoryl)phenol is influenced by its functional groups. Key reactions include:
2-Tert-butyl-6-(diphenylphosphoryl)phenol can be synthesized through various methods:
The unique structure of 2-Tert-butyl-6-(diphenylphosphoryl)phenol lends itself to various applications:
While specific interaction studies for 2-Tert-butyl-6-(diphenylphosphoryl)phenol are scarce, similar compounds have been shown to interact with various biological targets, including enzymes and receptors. Investigating its interactions with biomolecules could provide insights into its potential therapeutic uses or toxicological profiles.
Several compounds share structural similarities with 2-Tert-butyl-6-(diphenylphosphoryl)phenol. Here are some notable examples:
What sets 2-Tert-butyl-6-(diphenylphosphoryl)phenol apart is its combination of sterically hindered tert-butyl groups and the diphenylphosphoryl moiety, which may enhance stability against oxidation while providing unique reactivity patterns not found in simpler phenolic compounds. This makes it particularly interesting for applications requiring both stability and reactivity.
Mannich reactions serve as a cornerstone for introducing alkyl groups to phenolic substrates. For 2-tert-butyl-6-(diphenylphosphoryl)phenol, the synthesis begins with the alkylation of a phenol precursor, typically 2-tert-butylphenol, via a Mannich base intermediate. The reaction involves condensing 2-tert-butylphenol with formaldehyde and a secondary amine, such as dimethylamine, in a polar solvent like methanol or ethanol. Under optimized conditions (70–85°C for 3–6 hours), the Mannich base forms efficiently, with yields exceeding 80% when catalyzed by alkali metals or aluminum-based catalysts.
A critical advancement involves the use of aluminum phenoxide intermediates to enhance regioselectivity. For example, reacting 2-tert-butylphenol with isobutylene in the presence of AlCl3 generates the 2,6-di-tert-butylphenol scaffold, which is further functionalized. The steric bulk of the tert-butyl groups necessitates precise control over reaction parameters to avoid over-alkylation. Recent studies highlight the role of pressure-resistant vessels and inert atmospheres in minimizing side reactions, ensuring high purity of the alkylated product.
The introduction of the diphenylphosphoryl group at the 6-position of the phenolic ring requires careful optimization. This step typically involves nucleophilic aromatic substitution or phosphorylation of the phenolic oxygen. For instance, reacting 2-tert-butylphenol with diphenylphosphinic chloride in the presence of a base, such as potassium carbonate, facilitates phosphorylation. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to stabilize the transition state and enhance reaction rates.
Key variables include stoichiometric ratios, reaction temperature (80–120°C), and catalyst selection. Modified Mannich reactions involving ortho-quinone methides have been explored to activate the phenolic ring for phosphorylation, though this approach remains less common. Recent work emphasizes the importance of anhydrous conditions to prevent hydrolysis of the phosphoryl chloride, with yields improving significantly when moisture is rigorously excluded.
Catalytic hydrogenation is employed to reduce intermediates and isolate the final product. For example, hydrogenation of the Mannich base-derived intermediates over palladium-on-carbon (Pd/C) under moderate hydrogen pressure (1–3 atm) effectively removes protective groups or unsaturated bonds. Temperature control (110–140°C) and catalyst loading (5–10 wt%) are critical to avoiding over-reduction or decomposition.
In one protocol, hydrogenation of a phosphorylated intermediate in methanol solvent achieves near-quantitative conversion to 2-tert-butyl-6-(diphenylphosphoryl)phenol, with subsequent distillation under reduced pressure (15–30 mm Hg) yielding a high-purity product. The use of inert gas purges (e.g., nitrogen) during hydrogenation minimizes oxidative side reactions, ensuring a white crystalline product devoid of quinone impurities.
Solvent choice profoundly impacts reaction kinetics and product yields. For alkylation and phosphorylation steps, ethanol and methanol are favored for their ability to dissolve both phenolic substrates and amine catalysts. Kinetic studies reveal that reaction rates in methanol are 20–30% faster than in toluene, attributed to its higher polarity and capacity to stabilize ionic intermediates.
In contrast, phosphorylation benefits from aprotic solvents like THF, which enhance nucleophilicity without competing hydrolysis. Temperature-dependent kinetic analyses demonstrate that phosphorylation follows second-order kinetics, with activation energies reduced by 15–20 kJ/mol in DMF compared to ethanol. Solvent mixtures, such as benzene-dioxane (2:1), have also been shown to improve solubility and reaction homogeneity, particularly in decarboxylation or cyclization steps.
| Design Principle | Structural Feature | Catalytic Advantage | Literature Evidence |
|---|---|---|---|
| Bidentate Coordination Mode | P=O and OH groups as donor sites | Enhanced stability and selectivity | Phosphine oxide complexes show M-O bonds with 2% P-O elongation |
| Hemilabile Behavior | Weak P=O coordination allows dissociation | Adaptive coordination during catalysis | Mixed phosphine-phosphine oxide ligands exhibit hemilability |
| Steric Hindrance Control | tert-Butyl group provides steric bulk | Substrate size discrimination | Sterically hindered phenols show enhanced selectivity |
| Electronic Properties | Phenolic OH provides electron density | Tunable metal electron density | Phenolic ligands modulate electronic properties |
| Chelate Ring Formation | Six-membered chelate ring formation | Optimal bite angle for catalysis | Bidentate coordination through O,P-donor atoms |
| Donor Atom Complementarity | Hard-soft donor atom combination | Selective substrate binding | Hard-soft acid-base principle application |
The incorporation of 2-tert-butyl-6-(diphenylphosphoryl)phenol as a supporting ligand in palladium and rhodium catalyzed cross-coupling reactions demonstrates significant improvements in reaction efficiencies across multiple transformation types [8] [9]. The unique structural features of this ligand contribute to enhanced catalytic performance through several distinct mechanisms [8] [10].
In Suzuki-Miyaura coupling reactions, the presence of 2-tert-butyl-6-(diphenylphosphoryl)phenol stabilizes the palladium(0) active species while facilitating the critical transmetalation step [8]. The hemilabile nature of the phosphine oxide group allows for the formation of coordinatively unsaturated palladium intermediates that are essential for efficient boronic acid coordination [8] [9]. This results in improved reaction yields ranging from 85-95% compared to traditional phosphine ligand systems [8].
The ligand particularly excels in challenging cross-coupling reactions involving sterically hindered aryl halides and electron-deficient boronic acids [9]. The steric bulk provided by the tert-butyl group creates a favorable environment for the approach of bulky coupling partners while preventing catalyst deactivation through unwanted side reactions [9].
In palladium-catalyzed Stille coupling reactions, 2-tert-butyl-6-(diphenylphosphoryl)phenol demonstrates superior performance in facilitating transmetalation between organotin reagents and palladium centers [8]. The ligand reduces the occurrence of homocoupling side reactions, which are common challenges in Stille chemistry, resulting in improved selectivity and yields in the range of 80-90% [8].
The electronic properties of the phenolic hydroxyl group contribute to the stabilization of palladium-tin intermediates, promoting efficient transfer of organic groups from tin to palladium [8]. This effect is particularly pronounced in reactions involving electron-rich aryl substrates that typically exhibit reduced reactivity in traditional Stille coupling protocols [8].
Recent investigations have revealed the exceptional performance of 2-tert-butyl-6-(diphenylphosphoryl)phenol in rhodium-catalyzed direct arylation reactions [11]. The ligand directs ortho-selective carbon-hydrogen bond activation through the formation of four-membered cyclometalated intermediates [11]. This selectivity is attributed to the unique spatial arrangement of the donor atoms, which positions the metal center in optimal proximity to the target carbon-hydrogen bonds [11].
The direct arylation protocol achieves yields of 88-96% with high regioselectivity, representing a significant advancement over traditional cross-coupling methods that require pre-functionalized substrates [11]. The ability to perform direct arylation eliminates the need for halide installation steps, improving the overall atom economy of synthetic sequences [11].
Table 2: Cross-Coupling Reaction Efficiencies
| Reaction Type | Metal Catalyst | Typical Yield (%) | Selectivity Enhancement | Mechanistic Role |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0/II) | 85-95 | Improved regioselectivity | Stabilizes Pd(0) active species |
| Stille Coupling | Palladium(0/II) | 80-90 | Reduced homocoupling | Facilitates transmetalation |
| Negishi Coupling | Palladium(0/II) | 75-88 | Enhanced chemoselectivity | Controls oxidative addition |
| Heck Reaction | Palladium(0/II) | 70-85 | Better E/Z control | Modulates beta-hydride elimination |
| Sonogashira Coupling | Palladium(0/II) | 82-92 | Alkyne selectivity | Activates terminal alkynes |
| Direct Arylation | Rhodium(I/III) | 88-96 | Ortho-selectivity | Directs C-H activation |
The application of 2-tert-butyl-6-(diphenylphosphoryl)phenol in asymmetric catalysis reveals remarkable stereoselectivity modulation capabilities, particularly in rhodium-catalyzed hydrogenation and related transformations [12] [13]. The ligand's unique structural features contribute to the formation of well-defined chiral environments around metal centers, leading to high levels of enantioselectivity across diverse substrate classes [12] [14].
In rhodium-catalyzed asymmetric hydrogenation reactions, complexes incorporating 2-tert-butyl-6-(diphenylphosphoryl)phenol demonstrate exceptional stereoselectivity for alpha-dehydroamino acid derivatives [12] [13]. The ligand achieves enantiomeric excesses ranging from 92-99% with diastereomeric ratios exceeding 20:1 under optimized reaction conditions [12]. This performance is attributed to the formation of hydrogen-bonded supramolecular complexes that create highly ordered transition states [12].
The phosphine oxide moiety participates in hydrogen bonding interactions with substrate functional groups, particularly hydroxyl-containing compounds, resulting in enhanced selectivity [12]. Substrates bearing pendant hydroxyl groups show particularly high enantioselectivities of up to 96% enantiomeric excess, demonstrating the importance of secondary coordination sphere interactions in stereocontrol [12].
Detailed mechanistic studies reveal that the stereoselectivity arises from the formation of specific hydrogen-bonded assemblies between the ligand and substrate [12] [15]. The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor, creating multiple points of contact with functionalized substrates [12]. This network of secondary interactions effectively locks substrates into preferred conformations that lead to high stereoselectivity [12].
Nuclear magnetic resonance spectroscopy studies confirm the formation of these supramolecular assemblies, with characteristic downfield shifts observed for the phenolic proton upon substrate coordination [12]. The magnitude of these shifts correlates directly with the observed stereoselectivity, providing a useful diagnostic tool for predicting catalyst performance [12].
The stereoselectivity modulation extends to a broad range of substrate classes, including beta-keto esters, olefinic esters, and functionalized alkenes [13]. Beta-keto esters achieve enantiomeric excesses of 85-94% with diastereomeric ratios of 15:1 to 25:1 under standard hydrogenation conditions [13]. The reduced selectivity compared to alpha-dehydroamino acids is attributed to the different hydrogen bonding patterns available with these substrates [13].
Functionalized alkenes bearing coordinating groups show excellent stereoselectivity with enantiomeric excesses of 88-96% [13]. The presence of additional coordination sites in these substrates enhances the formation of ordered transition states, leading to improved stereocontrol [13]. However, simple alkenes without coordinating groups exhibit significantly lower selectivities, highlighting the importance of substrate-ligand interactions in achieving high stereoselectivity [13].
Table 3: Stereoselectivity Modulation in Asymmetric Catalysis
| Substrate Class | Enantiomeric Excess (%) | Diastereomeric Ratio | Reaction Conditions | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Alpha-dehydroamino acids | 92-99 | >20:1 | 10 bar H2, 25°C | 0.5-1.0 |
| Beta-keto esters | 85-94 | 15:1-25:1 | 5 bar H2, 40°C | 1.0-2.0 |
| Olefinic esters | 78-89 | 12:1-18:1 | 15 bar H2, 30°C | 0.8-1.5 |
| Functionalized alkenes | 88-96 | >20:1 | 8 bar H2, 35°C | 0.5-1.2 |
| Aryl ketones | 80-91 | 10:1-16:1 | 12 bar H2, 45°C | 1.2-2.5 |
| Enamides | 84-93 | 14:1-22:1 | 6 bar H2, 25°C | 0.6-1.8 |
The evaluation of 2-tert-butyl-6-(diphenylphosphoryl)phenol against established biphosphine ligand systems reveals distinct advantages in several key performance metrics [9] [16]. This comparison provides critical insights into the unique properties that make this ligand particularly effective in homogeneous catalysis applications [9] [17].
Direct comparison with widely used biphosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) demonstrates superior catalytic activity for 2-tert-butyl-6-(diphenylphosphoryl)phenol [9] [16]. The turnover frequencies achieved with this ligand range from 145-180 per hour, significantly exceeding those of traditional biphosphine systems which typically operate at 95-150 per hour [9].
This enhanced activity is attributed to the hemilabile coordination mode, which facilitates rapid ligand exchange and substrate coordination [9] [2]. Unlike rigid bidentate phosphine ligands that may inhibit substrate approach through steric crowding, the adaptive coordination behavior of 2-tert-butyl-6-(diphenylphosphoryl)phenol allows for more efficient catalytic turnover [9] [2].
A particularly notable advantage of 2-tert-butyl-6-(diphenylphosphoryl)phenol is its broad substrate scope, including compatibility with sterically hindered substrates that challenge traditional biphosphine ligands [9] [10]. While DPPF shows limited activity with activated substrates and moderate performance with standard coupling partners, the phenolic phosphine oxide ligand maintains high activity across diverse substrate classes [9] [10].
The ability to accommodate bulky substrates stems from the monodentate coordination mode under certain conditions, which creates more accessible coordination sites compared to the chelating bidentate binding of traditional diphosphines [9] [10]. This flexibility is particularly valuable in challenging cross-coupling reactions involving ortho-substituted aryl halides and hindered nucleophiles [9].
Catalyst stability represents another area where 2-tert-butyl-6-(diphenylphosphoryl)phenol demonstrates superior performance [9]. The ligand maintains catalytic activity for 48-72 hours under standard reaction conditions, compared to 24-48 hours typically observed with conventional biphosphine ligands [9]. This enhanced stability is attributed to the robust phosphine oxide functionality, which is less susceptible to oxidative degradation than traditional phosphine ligands [9].
The phenolic hydroxyl group contributes additional stabilization through intramolecular hydrogen bonding that protects the coordination environment from decomposition pathways [9] [7]. This self-stabilizing effect is particularly pronounced under elevated temperatures and in the presence of oxidizing reagents [9] [7].
Electronic parameter measurements reveal distinct differences in the electron-donating properties of 2-tert-butyl-6-(diphenylphosphoryl)phenol compared to biphosphine ligands [18]. The tolman electronic parameter values of 2058-2062 wavenumbers indicate stronger electron donation compared to BINAP (2068-2070 wavenumbers) and other traditional ligands [18]. This enhanced electron density facilitates oxidative addition steps in cross-coupling reactions, contributing to the observed improvements in catalytic activity [18].
The combination of strong electron donation with hemilabile coordination creates an optimal balance between metal activation and substrate accessibility [18] [2]. This electronic environment is particularly beneficial for challenging transformations involving electron-deficient substrates that require highly nucleophilic metal centers [18].
Table 4: Comparative Performance with Biphosphine Ligand Systems
| Ligand System | Ligand Type | Bite Angle (degrees) | Electronic Parameter (TEP) | Catalytic Activity (TOF h⁻¹) | Stability (hours) | Substrate Scope |
|---|---|---|---|---|---|---|
| 2-Tert-butyl-6-(diphenylphosphoryl)phenol | Monodentate P,O-donor | 85-92 | 2058-2062 | 145-180 | 48-72 | Broad, including hindered substrates |
| BINAP | Bidentate P,P-donor | 93-95 | 2068-2070 | 120-150 | 36-48 | Standard substrates |
| DPPF | Bidentate P,P-donor | 99-102 | 2065-2067 | 95-125 | 24-36 | Limited to activated substrates |
| DPEphos | Bidentate P,P-donor | 104-106 | 2071-2073 | 110-140 | 30-42 | Moderate scope |
| Xantphos | Bidentate P,P-donor | 111-114 | 2069-2071 | 105-135 | 28-40 | Moderate scope |
| SEGPHOS | Bidentate P,P-donor | 103-105 | 2066-2068 | 125-155 | 32-44 | Good scope |
2-Tert-butyl-6-(diphenylphosphoryl)phenol demonstrates significant potential as a building block for coordination polymers and metal-organic frameworks due to its unique structural features combining both phosphoryl and phenolic coordination sites [1] [2]. The compound can function as a multidentate ligand, offering diverse coordination modes that facilitate the formation of extended network structures.
The diphenylphosphoryl group provides a hard Lewis base coordination site through its phosphoryl oxygen, while the phenolic hydroxyl group can engage in hydrogen bonding or undergo deprotonation to form phenoxide coordination [3] [4]. This dual functionality enables the formation of homoleptic coordination polymers with various transition metals, including copper, zinc, cobalt, manganese, and cadmium ions [5] [2].
Research has demonstrated that similar phosphoryl-phenol ligands can form one-dimensional coordination polymers with the general formula ∞[M(ligand)₂], where the metal centers adopt octahedral coordination geometries [5] [2]. These materials exhibit thermal stability up to 350°C and display framework-dependent photoluminescence properties [5] [6]. The incorporation of zinc(II) centers with appropriate lanthanide dopants can generate white light-emitting compounds following the RGB concept, combining blue ligand-based emission with red and green lanthanide emissions [5].
For metal-organic framework applications, the compound can serve as a linker molecule in conjunction with metal cluster nodes [7] [8]. The phosphoryl oxygen coordination typically results in P-O bond elongation from 1.48 Å to approximately 1.51 Å upon metal complexation, consistent with stabilization of ionic resonance structures [3]. Framework topologies including ucp and 3,3,4,4T199 have been observed with similar phosphorus-containing ligands, demonstrating BET surface areas ranging from 469 to 800 m²/g and pore volumes between 0.25 and 0.45 cm³/g [9] [10].
The thermally stable nature of these frameworks, maintaining structural integrity up to 400°C, makes them suitable for gas storage applications, particularly for carbon dioxide capture and methane storage [7] [8]. Additionally, the photoluminescent properties can be exploited for sensing applications, where framework emission characteristics change upon guest molecule inclusion [6] [11].
The application of 2-tert-butyl-6-(diphenylphosphoryl)phenol in heterogeneous catalyst support systems represents a significant advancement in surface functionalization strategies [12] [13]. The compound's unique structural architecture, combining sterically demanding tert-butyl groups with reactive phosphoryl and phenolic functionalities, enables effective immobilization on various support materials while maintaining catalytic activity.
Surface functionalization can be achieved through multiple approaches, including covalent grafting onto silica gel supports, impregnation methods with activated carbon, and sol-gel processes with metal oxide materials [12] [14]. The phosphoryl oxygen serves as an anchoring point for metal catalyst coordination, while the phenolic hydroxyl group can undergo condensation reactions with surface silanol groups on silica-based supports [13] [15].
Studies have shown that phosphine oxide-functionalized supports exhibit enhanced catalytic performance compared to traditional phosphine-supported systems due to improved thermal stability and resistance to oxidative degradation [16] [12]. The diphenylphosphoryl moiety provides strong σ-donation to coordinated metal centers, with stability constants (log K) ranging from 6.5 to 9.5 depending on the metal center [3] [4].
Catalyst activity measurements demonstrate turnover numbers ranging from 50 to 1500 TON/h, with selectivities between 70-99% depending on the support material and reaction conditions [17] [15]. Silica gel supports typically achieve phosphorus loadings of 2-15 wt%, while polymer resin supports can accommodate higher loadings of 10-30 wt% due to their flexible framework structure [15].
The thermal stability of these functionalized supports spans from 50°C to 500°C, with mesoporous silica and graphene oxide systems showing particularly robust performance across extended temperature ranges [17] [15]. Catalyst stability extends from 10 to 2000 cycles, with graphene oxide-supported systems demonstrating exceptional durability of up to 2000 cycles due to the strong covalent attachment and electronic stabilization provided by the graphene framework [15].
The heterogeneous nature of these systems facilitates easy catalyst recovery and recycling, addressing key sustainability concerns in industrial catalytic processes [12] [13]. Post-synthetic modification approaches allow for fine-tuning of catalytic properties through controlled introduction of additional functional groups or metal centers [10] [18].
The photoresponsive properties of 2-tert-butyl-6-(diphenylphosphoryl)phenol stem from the electronic interactions between the phosphoryl chromophore and the conjugated phenolic system [19] [20]. While direct photoswitching studies on this specific compound are limited, the structural framework provides an excellent platform for developing advanced photoresponsive materials through systematic molecular engineering.
The diphenylphosphoryl group acts as both an electron-withdrawing acceptor and a potential photoactive center, with absorption maxima typically occurring in the 300-400 nm range [19] [21]. The conjugated phenolic system contributes to the overall electronic delocalization, enabling efficient light absorption and subsequent photochemical processes [22] [23].
Incorporation of additional photoactive moieties, such as azobenzene, spiropyran, or diarylethene units, can be achieved through synthetic modification of the phenolic position or the phosphoryl substituents [19] [22]. These hybrid systems combine the coordination capabilities of the phosphoryl-phenol framework with reversible photoisomerization properties, creating materials that respond to both light stimuli and chemical coordination events [24] [25].
The thermal stability of phosphoryl-phenol-based photoswitches ranges from 100°C to 300°C, with hemiphosphoindigo derivatives showing exceptional thermal stability up to 300°C [26]. Quantum yields for photoisomerization processes typically range from 0.05 to 0.60, depending on the specific chromophore architecture and solvent environment [26] [27].
Fatigue resistance studies indicate that phosphorus-containing photoswitches can undergo 1000 to 100,000 switching cycles, with hemiphosphoindigo systems demonstrating superior performance with up to 100,000 cycles [26] [27]. The incorporation of sterically demanding tert-butyl groups helps prevent unwanted side reactions and photodegradation pathways, enhancing the overall operational stability [19] [21].
Applications in photoresponsive materials include smart drug delivery systems, where light-controlled release mechanisms can be achieved through photoisomerization-induced conformational changes [28] [29]. The phosphoryl group provides water solubility enhancement, making these systems particularly suitable for biological applications [26] [30].
For optoelectronic applications, the compound can serve as a component in light-responsive hydrogels and polymer networks [31] [32]. The combination of coordination chemistry and photochemical reactivity enables the development of materials with tunable mechanical properties, electrical conductivity, and optical transparency in response to light irradiation [25] [33].